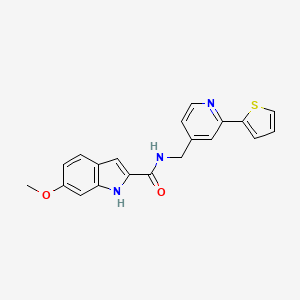

![molecular formula C16H9ClN2O B2978001 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-35-7](/img/structure/B2978001.png)

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any notable physical characteristics .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes .科学的研究の応用

Spectroscopic and Structural Analyses

One study focused on the DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, and analyses of NLO and NBO for specific dyes, including analogs of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile. The research highlighted the compounds' potential in biological applications and corrosion inhibition, supported by detailed spectroscopic analyses and theoretical computations (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photoisomerization Mechanisms

Another investigation delved into the quantum-chemical aspects of the trans-cis photoisomerization mechanism of a related compound. This study provided insights into the isomerization process, advancing understanding in the field of photochemistry and its potential applications in developing photoresponsive materials (Jansone et al., 2012).

Synthesis Improvements

Research on improving the synthesis of selective serotonin reuptake inhibitors highlighted the application of related compounds in pharmaceutical synthesis. This study presented an enhanced method for producing a key intermediate in SSRI production, demonstrating the compound's relevance in medicinal chemistry (Anthes et al., 2008).

Polymerization and Material Properties

The electrochemical copolymerization of indole and related compounds has been explored, revealing the resulting polymers' excellent thermal stability, electrochemical behavior, and conductivity. This research underscores the compound's contribution to developing advanced materials with potential electronic applications (Xu et al., 2005).

Antioxidant Activity

A study on the synthesis of trichloro and dichloro isatins, which share a core structure with this compound, assessed their antioxidant activity. This research highlighted the importance of the isatin core in these compounds for potential therapeutic applications due to their antioxidant properties (Karami Hezarcheshmeh & Azizian, 2021).

作用機序

Target of Action

The primary target of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is the mitochondrial membrane . The compound acts as a protonophore, a molecule that can shuttle protons across biological membranes . This property allows it to interact with the mitochondrial membrane, which plays a crucial role in energy production within cells .

Mode of Action

This compound interacts with its target by increasing the permeability of the mitochondrial membrane to protons . This action disrupts the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . As a result, it reduces the ability of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP), to function optimally .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP . By disrupting the proton gradient, this compound uncouples oxidative phosphorylation, which can lead to a decrease in ATP production .

Result of Action

The action of this compound at the cellular level results in the disruption of normal cellular energy production . This can lead to cell death, as cells are unable to produce the ATP needed for various cellular processes .

Safety and Hazards

特性

IUPAC Name |

1-(3-chlorobenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLHCEYEEXMYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

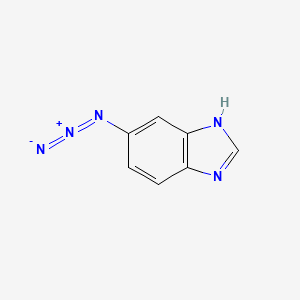

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

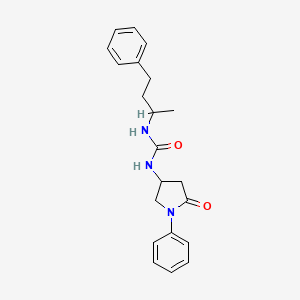

![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

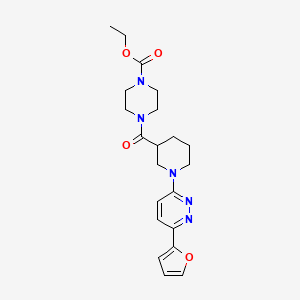

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)

![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)